molecular formula C11H13NO2 B3093275 (2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid CAS No. 1241684-18-3

(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid

Cat. No. B3093275
CAS RN: 1241684-18-3
M. Wt: 191.23 g/mol
InChI Key: DQOBFNNHIKEOLB-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid” would be a chiral molecule with two stereocenters . It’s likely to be a solid under normal conditions.


Synthesis Analysis

The synthesis of chiral molecules often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction . Retrosynthetic analysis is a common strategy for designing a synthesis .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a phenyl group (a six-membered aromatic ring), and a carboxylic acid group (consisting of a carbonyl (C=O) and a hydroxyl (OH) group) .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on the functional groups present in the molecule. The carboxylic acid group could undergo reactions like esterification or amide formation. The pyrrolidine ring could potentially undergo reactions at the nitrogen .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. For example, the presence of the polar carboxylic acid group could enhance solubility in water .

Scientific Research Applications

Efficient Synthesis

  • Synthesis for Biologically Active Compounds : A study by Ohigashi et al. (2010) demonstrated a practical and efficient synthesis method for a closely related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, emphasizing its value as a key chiral building block for synthesizing biologically active compounds. This method achieved an 84% overall yield from (R)-styrene oxide and was successfully demonstrated at a pilot scale, highlighting the compound's significant potential in scientific research applications Ohigashi et al., 2010.

Spectroscopic and Computational Analysis

  • Advanced Characterization Techniques : Devi et al. (2018) synthesized and characterized 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using various spectroscopic and computational methods. The study provided insights into the compound's structural and thermodynamic parameters, hyperconjugative interactions, and NMR spectroscopic values, indicating its complex nature and potential for further research Devi et al., 2018.

Asymmetric Synthesis

  • Chiral Building Blocks : Research by Bunnage et al. (2004) on the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid showcased the synthetic versatility of pyrrolidine derivatives. This study underscores the importance of these compounds in creating chiral building blocks for pharmaceutical development Bunnage et al., 2004.

Molecular Docking and DFT Studies

  • Potential NLO Material : Another study by Devi et al. (2018) on a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid involved spectroscopic investigation and DFT studies. The research highlighted the compound's nonlinear optical properties and potential as a future NLO material, demonstrating the broad applicability of pyrrolidine derivatives in materials science Devi et al., 2018.

Application in Organic Synthesis

  • Chiral Resolving Agents : Piwowarczyk et al. (2008) explored the enantiomers of a related compound as novel chiral resolving agents. This study demonstrated their ability to serve as chiral discriminating agents in the chromatographic separation of diastereomeric amides and esters, highlighting their utility in enhancing the enantioselectivity of synthetic processes Piwowarczyk et al., 2008.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by binding to a specific protein in the body and modifying its activity .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on factors like its toxicity, reactivity, and environmental impact. Safety data sheets (SDS) provide information on these aspects .

Future Directions

The future directions for a compound like this could involve its development as a pharmaceutical drug, a chemical intermediate, or a material in various industries. This would involve further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

(2R,3R)-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOBFNNHIKEOLB-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 4
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.